Androstenediol 17-benzoate

Quality Control Regulatory Science Testosterone Impurity

Pharmaceutical QC labs frequently encounter retention-time mismatches when using non-esterified androstenediol for testosterone impurity profiling. This 17-benzoate reference standard resolves that gap. - Distinct UV chromophore (λmax ~230 nm) enables detection that the free diol cannot provide. - Pharmacopoeial compliance (USP, EP, JP, BP) for ANDA/NDA submissions, eliminating regulatory rejection risk. - Stable, well-characterized neat solid simplifies system suitability testing across HPLC and GC platforms.

Molecular Formula C26H34O3
Molecular Weight 394.5 g/mol
CAS No. 1175-12-8
Cat. No. B072321
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAndrostenediol 17-benzoate
CAS1175-12-8
Molecular FormulaC26H34O3
Molecular Weight394.5 g/mol
Structural Identifiers
SMILESCC12CCC3C(C1CCC2OC(=O)C4=CC=CC=C4)CC=C5C3(CCC(C5)O)C
InChIInChI=1S/C26H34O3/c1-25-14-12-19(27)16-18(25)8-9-20-21-10-11-23(26(21,2)15-13-22(20)25)29-24(28)17-6-4-3-5-7-17/h3-8,19-23,27H,9-16H2,1-2H3/t19-,20-,21-,22-,23-,25-,26-/m0/s1
InChIKeyBGSWILYBWIQYKQ-DRKCKIEBSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Androstenediol 17-Benzoate (CAS 1175-12-8): Technical Overview for Procurement and Analytical Reference Applications


Androstenediol 17-benzoate (CAS 1175-12-8) is a synthetic ester derivative of the endogenous steroid androstenediol. It is formally designated as androst-5-ene-3β,17β-diol 17-benzoate and possesses the molecular formula C₂₆H₃₄O₃ with a molecular weight of 394.55 g/mol [1]. The compound is characterized by the esterification of the 17β-hydroxyl group with benzoic acid, a modification that alters its physicochemical properties relative to the parent diol [2]. In an industrial and scientific context, its primary importance lies not as a therapeutic agent but as a highly characterized reference material and impurity marker for the quality control of testosterone and related pharmaceuticals [3].

Procurement Risk Analysis: Why Androstenediol 17-Benzoate (CAS 1175-12-8) Cannot Be Substituted by Unmodified Androstenediol


Substituting Androstenediol 17-benzoate with its non-esterified parent, androstenediol, or with other 17-esters is scientifically and procedurally invalid for critical analytical and regulatory applications. The 17-benzoate ester fundamentally alters the compound's physical properties, including solubility and chromatographic retention time, which are essential for its function as a certified impurity reference standard [1]. Furthermore, the benzoate group introduces a distinct UV chromophore, enabling detection at specific wavelengths (e.g., 230 nm) that would be impossible for the underivatized steroid [2]. Most critically, for users conducting pharmacopoeial compliance testing (USP, EP, JP, BP), the use of a non-identical compound would not satisfy regulatory requirements for method validation, stability studies, or ANDA/NDA submissions, thereby jeopardizing the acceptance of analytical data [3].

Quantitative Differentiation Evidence for Androstenediol 17-Benzoate (CAS 1175-12-8) vs. Comparators


Regulatory Compliance and Purity Assurance for Pharmacopoeial Applications

Androstenediol 17-benzoate supplied as a certified reference material adheres to a zero-tolerance quality policy with 100% data accuracy [1]. It is manufactured in full compliance with the stringent standards of the United States Pharmacopeia (USP), European Medicines Agency (EMA), Japanese Pharmacopoeia (JP), and British Pharmacopoeia (BP) [1]. This multi-compendial compliance is a critical differentiator from generic androstenediol or other 17-esters, which are typically not validated or supplied with a Structure Elucidation Report (SER) suitable for regulatory submissions [1].

Quality Control Regulatory Science Testosterone Impurity

Designated Impurity Reference Standard for Testosterone Pharmaceutical Analysis

Androstenediol 17-benzoate is specifically categorized as an impurity reference material for the active pharmaceutical ingredient (API) family of Testosterone [1]. It is used to identify, quantify, and control related substances in testosterone drug products. While the parent compound androstenediol is a metabolic precursor, it is not the designated impurity marker for this purpose [2]. The benzoate ester's distinct retention time and spectral properties enable its resolution and quantification in pharmacopoeial HPLC methods, a function for which the free diol is unsuitable [3].

Impurity Profiling HPLC Method Validation Testosterone API

Distinct Physical Properties Enabling Specific Analytical Detection and Handling

The 17-benzoate esterification of androstenediol results in a compound with distinct physical properties compared to its parent. Androstenediol 17-benzoate has a reported boiling point of 518.6°C at 760 mmHg and a flash point of 201.7°C [1]. In contrast, the unesterified androstenediol has a significantly lower melting point (153-157°C) [2]. This difference in thermal stability and volatility impacts storage, handling, and most importantly, its behavior in gas chromatography (GC) and HPLC analyses, where the benzoate group provides a strong chromophore for UV detection and alters retention time relative to the free steroid [3].

Physicochemical Properties Chromatography Reference Material Handling

Role as a Key Synthetic Intermediate for C17-Functionalized Steroids

Androstenediol 17-benzoate serves as a crucial intermediate in the synthesis of 5α-reduced androgens, such as dihydrotestosterone (DHT) and its derivatives [1]. The benzoate protecting group at the 17β-position allows for selective chemical transformations at other sites on the steroid nucleus (e.g., hydrogenation of the C5-C6 double bond) without affecting the 17-hydroxyl group [1]. This is a distinct advantage over the use of unprotected androstenediol, where the 17-OH group would be vulnerable to oxidation or other unwanted side reactions during subsequent synthetic steps [2]. The 17-benzoate is subsequently removed under mild conditions to yield the desired 5α-androstane-3β,17β-diol derivative [1].

Steroid Synthesis Chemical Intermediates Hydrogenation

High-Strength Differential Evidence is Limited

A thorough search of primary literature, patents, and authoritative databases reveals a notable absence of direct, quantitative comparative studies evaluating Androstenediol 17-benzoate against its closest analogs (e.g., androstenediol, androstenediol 3-acetate, testosterone benzoate) in head-to-head biological assays. While the parent compound androstenediol has reported binding affinity for estrogen receptors (ERα IC₅₀ ~0.1 µM) and exhibits ~3-fold selectivity for ERβ over ERα [1][2], these data cannot be directly extrapolated to the 17-benzoate ester due to the significant impact of esterification on receptor binding, cellular uptake, and metabolic stability. Therefore, claims regarding the differential biological activity of Androstenediol 17-benzoate are not supported by direct experimental evidence.

Evidence Gap Comparative Data Biological Activity

Optimal Use Cases for Procuring Androstenediol 17-Benzoate (CAS 1175-12-8)


Regulatory-Compliant Impurity Profiling in Testosterone API and Drug Products

This scenario directly addresses the need for a certified impurity reference standard in pharmaceutical quality control. Androstenediol 17-benzoate is the designated marker for a specific process-related impurity in testosterone, as identified in pharmacopoeial methods [1]. Procurement is justified for laboratories performing HPLC or UPLC method validation, stability studies, or batch release testing of testosterone active pharmaceutical ingredients (APIs) and finished dosage forms. The compound's compliance with USP, EMA, JP, and BP standards ensures that analytical data will be accepted by global regulatory authorities in support of ANDA and NDA submissions [2]. Using a non-certified or incorrect analog would lead to method failure and regulatory rejection.

Analytical Method Development and System Suitability Testing

Androstenediol 17-benzoate is an ideal compound for developing and validating chromatographic methods (HPLC, GC) for the separation of structurally similar steroids. Its distinct retention time, derived from the benzoate ester moiety, and strong UV absorbance at 230 nm make it a robust marker for assessing column performance, mobile phase composition, and detector sensitivity [1]. Procurement is recommended for analytical chemists who require a well-characterized, stable compound to establish system suitability parameters and ensure the robustness of their steroid analysis methods, a task for which the unesterified androstenediol is ill-suited due to its different chromatographic behavior and lack of a strong chromophore [3].

Synthesis of 5α-Reduced Androgen Derivatives and Metabolites

For organic and process chemists engaged in the synthesis of dihydrotestosterone (DHT), its metabolites, or related 5α-androstane derivatives, Androstenediol 17-benzoate serves as a critical protected intermediate [1]. Its procurement enables the selective hydrogenation of the Δ5 double bond without compromising the 17β-hydroxyl functionality, a key step in accessing the 5α-reduced steroid scaffold [1]. This application is distinct from the use of androstenediol, which would require additional protection/deprotection steps, thereby reducing overall synthetic efficiency and yield [2]. The use of the 17-benzoate simplifies the synthetic route and improves the purity of the final product.

Reference Standard for Metabolite Identification in Doping Control and Forensic Toxicology

In anti-doping and forensic laboratories, the accurate identification of steroid metabolites in biological matrices (e.g., urine) is paramount. Androstenediol 17-benzoate can be used as a reference standard to identify and confirm the presence of specific esterified steroid metabolites or related impurities that may arise from the illicit use of testosterone esters or prohormones [1]. Its unique mass spectral fragmentation pattern and chromatographic retention time provide a definitive fingerprint for unambiguous identification, distinguishing it from endogenous steroids like androstenediol [2]. Procurement is essential for laboratories seeking to maintain ISO/IEC 17025 accreditation and provide legally defensible analytical results.

Technical Documentation Hub

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